Isopropyl Phosphine: A Technical Guide to Chemical Structure and Bonding
Isopropyl Phosphine: A Technical Guide to Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl phosphine (IUPAC name: propan-2-ylphosphane) is a primary alkylphosphine with the chemical formula (CH₃)₂CHPH₂. As a member of the organophosphorus family, it serves as a fundamental building block and ligand in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of isopropyl phosphine. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide combines established principles of phosphine chemistry, data from analogous compounds, and theoretical considerations to present a detailed profile. Methodologies for its synthesis and characterization are also presented, based on well-established protocols for primary phosphines.
Chemical Structure and Bonding
Isopropyl phosphine consists of an isopropyl group bonded to a phosphino group (-PH₂). The central phosphorus atom is trivalent, possessing a lone pair of electrons.
Molecular Geometry
Consistent with VSEPR theory and data from related primary phosphines, the geometry around the phosphorus atom in isopropyl phosphine is trigonal pyramidal . The phosphorus atom sits at the apex, with the isopropyl group and the two hydrogen atoms forming the base. The lone pair of electrons on the phosphorus atom occupies a significant region of space, leading to bond angles that are considerably less than the tetrahedral angle of 109.5°.
Table 1: Computed and Comparative Structural Parameters of Isopropyl Phosphine
| Parameter | Value (Estimated/Calculated) | Source/Basis of Estimation |
| Bond Lengths (Å) | ||
| P-C | ~1.86 | Based on computational models and comparison with methylphosphine. |
| P-H | ~1.42 | Based on computational models and comparison with phosphine (PH₃). |
| C-H (methine) | ~1.10 | Standard C-H bond length. |
| C-C | ~1.53 | Standard C-C single bond length. |
| C-H (methyl) | ~1.09 | Standard C-H bond length. |
| **Bond Angles (°) ** | ||
| ∠ C-P-H | ~96 | Estimated from computational models and data for other primary alkylphosphines. |
| ∠ H-P-H | ~93 | Estimated from computational models and data for other primary alkylphosphines, slightly deviating from the ~93.5° in PH₃ due to steric influence. |
| ∠ P-C-C | ~110 | Estimated based on sp³ hybridization of the central carbon, with slight adjustments for the bulky phosphorus group. |
| ∠ C-C-C | ~111 | Estimated based on sp³ hybridization with slight steric influence from the phosphorus atom. |
Note: These values are estimations and should be confirmed by experimental studies.
Bonding and Hybridization
The bonding in phosphines is a subject of discussion, particularly concerning the degree of s-p hybridization. In contrast to ammonia (NH₃) where sp³ hybridization is significant, the phosphorus atom in phosphine (PH₃) and its primary alkyl derivatives utilizes p-orbitals with a higher degree of p-character for bonding to hydrogen and carbon. The P-H and P-C bonds are primarily formed from the overlap of phosphorus 3p orbitals with hydrogen 1s and carbon sp³ hybrid orbitals, respectively. The lone pair on the phosphorus atom resides in an orbital with significant 3s character. This minimal hybridization is responsible for the acute H-P-H and C-P-H bond angles, which are closer to the 90° of unhybridized p-orbitals.
The phosphorus lone pair makes isopropyl phosphine a nucleophile and a ligand for transition metals. In its role as a ligand, it acts as a σ-donor through this lone pair. The π-acceptor capability of phosphines, while less significant for alkylphosphines compared to those with electronegative substituents, involves the acceptance of electron density from the metal into the σ* antibonding orbitals of the P-C and P-H bonds.
Figure 1: Chemical structure of isopropyl phosphine.
Experimental Data
Spectroscopic Properties
Table 2: Predicted NMR Spectroscopic Data for Isopropyl Phosphine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | -150 to -120 | Triplet of septets | ¹J(P,H) ≈ 180-200, ³J(P,H) ≈ 10-15 | The chemical shift is in the typical range for primary alkylphosphines. The multiplicity arises from coupling to the two directly attached protons and the methine proton. |
| ¹H | ~2.5 - 3.0 | Doublet of multiplets | ¹J(H,P) ≈ 180-200 | Phosphino group protons (-PH₂). The large coupling to phosphorus is characteristic. |
| ~1.8 - 2.2 | Multiplet | ³J(H,P) ≈ 10-15, ³J(H,H) ≈ 7 | Isopropyl methine proton (-CH). | |
| ~1.0 - 1.2 | Doublet of doublets | ³J(H,H) ≈ 7, ⁴J(H,P) ≈ 1-2 | Isopropyl methyl protons (-CH₃). | |
| ¹³C | ~25 - 35 | Doublet | ¹J(C,P) ≈ 10-20 | Isopropyl methine carbon (-CH). |
| ~18 - 25 | Doublet | ²J(C,P) ≈ 10-15 | Isopropyl methyl carbons (-CH₃). |
Note: These are estimated values. Actual spectra should be recorded for confirmation.
Table 3: Predicted Vibrational Spectroscopy Data for Isopropyl Phosphine
| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Assignment of Vibrational Mode |
| ~2960 | Strong / Strong | C-H asymmetric stretching (methyl) |
| ~2930 | Strong / Strong | C-H stretching (methine) |
| ~2870 | Strong / Strong | C-H symmetric stretching (methyl) |
| ~2280 | Medium / Strong | P-H stretching |
| ~1460 | Medium / Medium | C-H asymmetric deformation (methyl) |
| ~1380 | Medium / Medium | C-H symmetric deformation (methyl) |
| ~1170 | Medium / Medium | C-C stretching and CH₃ rocking |
| ~930 | Medium / Strong | PH₂ scissoring |
| ~800 | Strong / Medium | P-C stretching |
| ~750 | Medium / Medium | PH₂ wagging |
| Below 500 | Variable / Variable | Skeletal deformations (C-C-P bend, etc.) |
Note: These assignments are based on the known vibrational frequencies of related organophosphorus compounds.
Experimental Protocols
Synthesis of Isopropyl Phosphine
Primary phosphines are typically synthesized by the reduction of the corresponding phosphonate or by the reaction of a Grignard reagent with phosphorus trichloride followed by reduction. The following is a plausible two-step protocol for the synthesis of isopropyl phosphine.
Step 1: Synthesis of Isopropylphosphonyl Dichloride ((CH₃)₂CHP(O)Cl₂)
This step involves the reaction of isopropyl chloride with phosphorus trichloride in the presence of aluminum chloride (a Clay-Kinnear-Perren reaction).
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Materials: Isopropyl chloride, phosphorus trichloride (PCl₃), anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), ice bath, nitrogen atmosphere apparatus, distillation setup.
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Procedure:
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A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with anhydrous AlCl₃ and DCM under a nitrogen atmosphere.
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The mixture is cooled in an ice bath, and PCl₃ is added dropwise with stirring.
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Isopropyl chloride is then added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by ³¹P NMR).
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The resulting complex is carefully quenched by pouring it onto crushed ice.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude isopropylphosphonyl dichloride is purified by vacuum distillation.
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Step 2: Reduction to Isopropyl Phosphine ((CH₃)₂CHPH₂)
The phosphonyl dichloride is reduced to the primary phosphine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]
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Materials: Isopropylphosphonyl dichloride, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, ice bath, nitrogen atmosphere apparatus, distillation setup.
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Procedure:
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A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.[1]
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The flask is cooled in an ice bath, and a solution of isopropylphosphonyl dichloride in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
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The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
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The resulting white precipitate is filtered off, and the filter cake is washed with diethyl ether.
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The combined ethereal filtrates contain the isopropyl phosphine. Due to its volatility and air sensitivity, it is best handled as a solution or carefully distilled under an inert atmosphere.
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Figure 2: Experimental workflow for the synthesis of isopropyl phosphine.
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Due to its air sensitivity, samples of isopropyl phosphine should be prepared in an inert atmosphere (e.g., a glovebox). The phosphine is dissolved in a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been degassed and stored over molecular sieves. The solution is transferred to an NMR tube, which is then sealed under nitrogen or argon.
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Instrumentation: A standard multinuclear NMR spectrometer is used.
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³¹P NMR: A proton-decoupled ³¹P NMR spectrum is acquired to determine the chemical shift. A proton-coupled spectrum will reveal the multiplicity due to coupling with the -PH₂ and methine protons.
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¹H NMR: A standard ¹H NMR spectrum is acquired. The characteristic large ¹J(H,P) coupling will be a key diagnostic feature for the -PH₂ protons.
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The C-P couplings will be observable.
3.2.2. Vibrational Spectroscopy (IR and Raman)
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Sample Preparation: For IR spectroscopy, a gas-phase spectrum can be obtained using a gas cell. Alternatively, a thin film of the neat liquid can be prepared between KBr or NaCl plates in an inert atmosphere. For Raman spectroscopy, the liquid sample is sealed in a glass capillary under an inert atmosphere.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used.
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Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The characteristic P-H and P-C stretching frequencies will be of particular interest.
Reactivity and Applications
As a primary phosphine, isopropyl phosphine is expected to exhibit reactivity characteristic of this class of compounds.
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Oxidation: It is readily oxidized by air to form isopropylphosphine oxide and other oxidized species. All handling should be performed under an inert atmosphere.
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Alkylation and Arylation: The P-H bonds can be deprotonated with a strong base to form a phosphide, which can then be reacted with alkyl or aryl halides to generate secondary and tertiary phosphines.
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Hydrophosphination: The P-H bonds can add across carbon-carbon double and triple bonds, a process known as hydrophosphination, which is a powerful method for forming P-C bonds.
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Coordination Chemistry: Isopropyl phosphine can act as a ligand in coordination complexes with transition metals. Its relatively small steric footprint and electronic properties make it a simple model for studying ligand effects in catalysis.
The primary application of isopropyl phosphine is as a precursor in the synthesis of more complex phosphine ligands for use in catalysis and as a reagent in organic synthesis.
Conclusion
Isopropyl phosphine is a foundational primary alkylphosphine. While specific, detailed experimental data on its structure and spectroscopy are not widely published, a robust understanding of its properties can be constructed from the well-established principles of organophosphorus chemistry and data from analogous compounds. The synthetic and characterization protocols outlined in this guide provide a framework for the preparation and analysis of this and other simple primary phosphines, which are of ongoing interest to researchers in synthetic and catalytic sciences.
